molecular formula C18H18N4O2 B2971822 2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034448-84-3

2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2971822
CAS RN: 2034448-84-3
M. Wt: 322.368
InChI Key: RZGYNQWASOWPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed innovative methods for synthesizing indole and pyrrolidine derivatives, showcasing the chemical versatility and potential of compounds similar to 2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone. For instance, a Pt(II)-catalyzed cycloisomerization or tandem cyclization/1,2-migration of pyridine propargylic alcohols has been employed to efficiently synthesize indolizine, pyrrolone, and indolizinone heterocycles, highlighting a method that could be applicable or inspire approaches for synthesizing complex molecules like 2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone (Smith et al., 2007).

Biological Activities and Applications

The scientific interest in compounds structurally related to 2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone extends into their biological activities, particularly as potential therapeutic agents. Studies have identified molecules with similar structural features exhibiting binding affinities to biological targets. For example, derivatives of 2-pyridin-2-yl-1H-indole have shown significant estrogen receptor binding affinity and photophysical properties, suggesting potential applications in bioactive molecule development (Kasiotis & Haroutounian, 2006).

Drug Design and Disease Treatment

The search for inhibitors of vital proteins in disease processes has led to the identification of small molecules with promising inhibitory activities. A study on the SARS-CoV-2 main viral protease (3CLpro) utilized ensemble docking and Linear Interaction Energy (LIE) calculations to identify potential inhibitors, highlighting the role of complex molecular designs in developing treatments for emerging diseases (Jukič et al., 2020).

Advanced Materials and Sensing Technologies

Research on heterocyclic compounds, including those related to 2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone, has also ventured into materials science. The synthesis of new heterocyclic structures has implications for developing advanced materials with potential applications in sensing, imaging, and environmental monitoring. The creation of long-wavelength fluorescent emitters sensitive to solvent polarity and pH demonstrates the intersection of synthetic chemistry and materials science (Kasiotis & Haroutounian, 2006).

properties

IUPAC Name

2-indol-1-yl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(13-21-9-5-14-3-1-2-4-16(14)21)22-10-6-15(12-22)24-17-11-19-7-8-20-17/h1-5,7-9,11,15H,6,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGYNQWASOWPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone

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